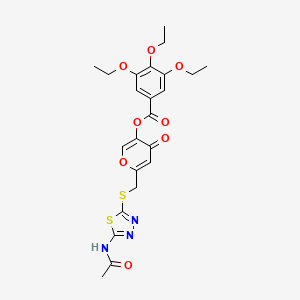
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C23H25N3O8S2 and its molecular weight is 535.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring and a thiadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of this compound is C21H21N3O7S with a molecular weight of approximately 491.5 g/mol. Its structure integrates several functional groups that enhance its reactivity and biological activity. The presence of the acetamido group alongside the pyran and thiadiazole structures provides a distinctive profile that may be advantageous in various therapeutic applications.
Biological Activity Overview
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing the thiadiazole nucleus have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported high antibacterial efficiency against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Several studies have highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines. Notably, compounds similar to the one have demonstrated promising results against HeLa and MCF-7 cell lines with IC50 values indicating potent activity .
Antimicrobial Activity
A study published in Systematic Reviews in Pharmacy detailed the antimicrobial efficacy of various thiadiazole derivatives. The synthesized compounds exhibited high degrees of antibacterial activity against both E. coli and S. aureus, suggesting that the incorporation of thiadiazole rings enhances their antimicrobial properties .
| Compound Name | Activity Against | IC50 Value |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 12 µg/mL |
| Thiadiazole Derivative B | S. aureus | 8 µg/mL |
Anticancer Activity
In another study focused on the cytotoxicity of thiadiazole derivatives, compounds were evaluated using MTT assays against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics .
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Compound 1 | HeLa | 29 µM |
| Compound 2 | MCF-7 | 73 µM |
Case Studies
- Thiadiazole Derivatives Against Cancer : A series of compounds containing the thiadiazole nucleus were synthesized and tested for their anticancer properties. One derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating its potential as an effective anticancer agent .
- Acetylcholinesterase Inhibition : Another study explored the anticholinesterase activity of thiadiazole derivatives, revealing that some compounds surpassed donepezil in efficacy (IC50 = 0.6 ± 0.05 µM), suggesting their potential use in treating Alzheimer's disease .
Propriétés
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O8S2/c1-5-30-17-8-14(9-18(31-6-2)20(17)32-7-3)21(29)34-19-11-33-15(10-16(19)28)12-35-23-26-25-22(36-23)24-13(4)27/h8-11H,5-7,12H2,1-4H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVZOVXKRZDPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














